XLogP3 Lipophilicity: 4-Methyl (2.6) vs. 5-Methyl (2.9) vs. Parent (2.62) Scaffolds
The computed XLogP3 of 4-Methyl-6-phenylpyridine-2-carbonitrile is 2.6, which is 0.3 log units lower than its 5-methyl regioisomer (XLogP3 = 2.9) and essentially equivalent to the unsubstituted parent 6-phenylpyridine-2-carbonitrile (XLogP3 = 2.62) [1]. The lower lipophilicity of the 4-methyl isomer relative to the 5-methyl analog predicts improved aqueous solubility and potentially reduced non-specific plasma protein binding, both favorable attributes for oral bioavailability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 5-Methyl-6-phenylpyridine-2-carbonitrile: 2.9; 6-Phenylpyridine-2-carbonitrile: 2.62 |
| Quantified Difference | Δ = –0.3 log units vs. 5-methyl; Δ = –0.02 vs. parent |
| Conditions | Computed by XLogP3 algorithm (PubChem/ChemDraw 2025 release) |
Why This Matters
A –0.3 log unit reduction in XLogP3 is meaningful in drug design: it correlates with lower membrane partitioning and potentially reduced off-target binding, making the 4-methyl substitution pattern preferable when balanced lipophilicity is desired over the more hydrophobic 5-methyl analog.
- [1] PubChem. (2025). 5-Methyl-6-phenylpyridine-2-carbonitrile (CID 53485619). XLogP3-AA: 2.9. View Source
